molecular formula C10H21NO3 B597889 (R)-2-(Boc-amino)-1-pentanol CAS No. 116611-57-5

(R)-2-(Boc-amino)-1-pentanol

Cat. No.: B597889
CAS No.: 116611-57-5
M. Wt: 203.282
InChI Key: GCBVZHIDLDHLOF-MRVPVSSYSA-N
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Description

®-2-(Boc-amino)-1-pentanol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. This compound is significant in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-1-pentanol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The hydroxyl group remains unprotected, allowing for further functionalization if needed .

Industrial Production Methods

Industrial production of ®-2-(Boc-amino)-1-pentanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow microreactor systems are sometimes employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Scientific Research Applications

®-2-(Boc-amino)-1-pentanol is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-1-pentanol involves its role as a protected amino alcohol. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective reactions at the hydroxyl group. The compound can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Fmoc-amino)-1-pentanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.

    ®-2-(Cbz-amino)-1-pentanol: Contains a benzyloxycarbonyl (Cbz) protective group.

Uniqueness

®-2-(Boc-amino)-1-pentanol is unique due to the stability and ease of removal of the Boc protective group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBVZHIDLDHLOF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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